1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone

Description

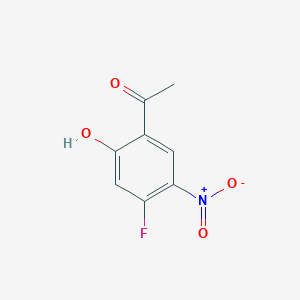

1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone is a substituted aromatic ketone with the molecular formula C₈H₆FNO₄. Its structure comprises a phenyl ring substituted with a fluorine atom (position 4), a hydroxyl group (position 2), and a nitro group (position 5), with an ethanone moiety at position 1. The hydroxyl and nitro groups confer polarity and acidity, while the fluorine atom enhances stability and lipophilicity.

Properties

Molecular Formula |

C8H6FNO4 |

|---|---|

Molecular Weight |

199.14 g/mol |

IUPAC Name |

1-(4-fluoro-2-hydroxy-5-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H6FNO4/c1-4(11)5-2-7(10(13)14)6(9)3-8(5)12/h2-3,12H,1H3 |

InChI Key |

WYKHDXLBJSDBAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Functionalization

A common approach starts from fluorinated aniline or fluorinated phenol derivatives. For example, m-fluoroaniline can be used as a precursor to introduce the fluorine atom at the 4-position relative to the acetyl group after subsequent transformations.

Acetylation and Protection

- Acetylation of m-fluoroaniline with acetic anhydride in acetic acid yields 3-fluoroacetanilide, protecting the amino group and facilitating further electrophilic aromatic substitution reactions.

- This protection is crucial to direct subsequent acylation and nitration steps and to prevent side reactions.

Friedel-Crafts Acylation

- The protected intermediate undergoes Friedel-Crafts acylation using an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst such as aluminum chloride.

- Reaction conditions: molar ratios of substrate to acylating agent to Lewis acid are typically 1:1.5–2.5:2.5–4, with reaction times ranging from 40 to 60 hours at controlled temperatures.

- This step introduces the acetyl group at the desired aromatic position.

Hydrolysis to Reveal Amino or Hydroxy Groups

- Hydrolysis of the acetamido group under acidic conditions (e.g., hydrochloric acid in methanol or ethanol) at 50–70 °C for 3–5 hours converts the acetamido group back to an amino group.

- Subsequent diazotization and Sandmeyer reaction can replace the amino group with a chloro substituent, which can be further transformed.

Sandmeyer Reaction and Halogenation

- The amino intermediate is dissolved in hydrochloric acid and treated with sodium nitrite at 0–10 °C to form the diazonium salt.

- Reaction with cuprous chloride at 0–30 °C replaces the diazonium group with chlorine, yielding 2-fluoro-4-chloroacetophenone.

- This step is essential for introducing a leaving group that can be substituted by hydroxy or nitro groups later.

Nitration

- Nitration is performed on the chloro-substituted acetophenone using nitrating agents such as a mixture of concentrated sulfuric acid and nitric acid, potassium nitrate, or fuming nitric acid.

- Typical reaction conditions: temperature between -20 °C and 10 °C, reaction time 0.5–3 hours, with molar ratios of substrate to nitrate source between 1:2 and 1:5.

- This step introduces the nitro group at the 5-position relative to the acetyl group.

Hydroxy Group Introduction

- The hydroxy group at the 2-position can be introduced via nucleophilic aromatic substitution or via demethylation if starting from methoxy derivatives.

- For example, 4-fluoro-2-methoxy-5-nitroaniline can be demethylated under acidic conditions to yield the hydroxy derivative.

- Alternatively, direct hydroxylation of fluoro-substituted intermediates under controlled conditions is feasible.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Acetylation | m-Fluoroaniline | Acetic anhydride, acetic acid | 3-Fluoroacetanilide | Protects amino group |

| 2 | Friedel-Crafts Acylation | 3-Fluoroacetanilide | Acylating agent, Lewis acid catalyst, 40–60 h | 2-Fluoro-4-acetamidoacetophenone | Introduces acetyl group |

| 3 | Hydrolysis | 2-Fluoro-4-acetamidoacetophenone | HCl in methanol/ethanol, 50–70 °C, 3–5 h | 2-Fluoro-4-aminoacetophenone | Removes acetyl protection |

| 4 | Sandmeyer Reaction | 2-Fluoro-4-aminoacetophenone | NaNO2, HCl, CuCl, 0–30 °C | 2-Fluoro-4-chloroacetophenone | Converts amino to chloro group |

| 5 | Nitration | 2-Fluoro-4-chloroacetophenone | H2SO4/HNO3 or KNO3, -20 to 10 °C, 0.5–3 h | 4-Chloro-2-fluoro-5-nitroacetophenone | Introduces nitro group |

| 6 | Hydroxy substitution | Fluoro/chloro-nitro acetophenone derivatives | Demethylation or nucleophilic substitution | 1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone | Final product with hydroxy group |

Research Findings and Optimization Notes

- The acetylation and Friedel-Crafts acylation steps require careful control of molar ratios and reaction times to maximize yield and regioselectivity.

- Hydrolysis conditions (choice of solvent and acid) significantly affect the efficiency of deprotection and purity of the amino intermediate.

- Sandmeyer reaction temperature control is critical to avoid side reactions and decomposition of diazonium salts.

- Nitration at low temperatures (-20 °C to 10 °C) prevents over-nitration and decomposition, improving selectivity for the 5-nitro position.

- Alternative routes starting from methoxy derivatives followed by demethylation provide a viable route to the hydroxy-substituted product.

- The overall yield depends on the purity of intermediates and precise control of reaction conditions.

Chemical Reactions Analysis

1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The fluoro and hydroxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and electrophiles for substitution reactions .

Scientific Research Applications

1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone is utilized in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in biochemical studies to investigate the effects of fluorinated and nitro-substituted aromatic compounds on biological systems.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone involves its interaction with various molecular targets and pathways. The presence of the fluoro, hydroxy, and nitro groups allows the compound to participate in hydrogen bonding, electron donation, and electron withdrawal interactions. These interactions can affect the compound’s reactivity and binding affinity to specific molecular targets, influencing its biological and chemical effects .

Comparison with Similar Compounds

Substituent Effects: Hydroxy vs. Methoxy Groups

- 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone (C₉H₈FNO₄): Replaces the hydroxyl group (position 5) with methoxy (-OCH₃), increasing molecular weight (213.16 g/mol vs. ~197.1 g/mol for the target compound). This substitution may enhance lipophilicity, affecting bioavailability .

- 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone (positional isomer): Fluorine at position 3 instead of 4.

Ketone Chain Length Variations

- 1-(4-Fluoro-2-hydroxy-5-nitrophenyl)-3-methyl-1-butanone (C₁₂H₁₃FNO₄, MW 263.21 g/mol): Features a butanone chain instead of ethanone. The longer chain increases hydrophobicity and molecular weight, which may enhance membrane permeability. This compound is reported as a bactericide, suggesting that chain length impacts biological activity .

Heterocyclic vs. Simple Aromatic Systems

- 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone (C₂₀H₁₄ClFN₄OS): Incorporates a triazole ring and pyridine moiety, increasing structural complexity. Such heterocycles often enhance binding to biological targets (e.g., enzymes or receptors) but reduce solubility compared to simpler aromatic ketones .

- 1-[1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanone (C₁₂H₁₁FNO): Contains a pyrazole ring, which introduces nitrogen atoms capable of hydrogen bonding. This modification could improve pharmacological selectivity .

Polarity and Solubility

- The hydroxyl and nitro groups in 1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone increase polarity, favoring aqueous solubility. In contrast, methoxy or methyl substituents (e.g., 1-(4-Fluoro-2-methylphenyl)ethanone, C₉H₉FO) enhance lipophilicity, making them more suitable for crossing lipid membranes .

Reactivity and Stability

- The nitro group is electron-withdrawing, reducing electron density on the aromatic ring and stabilizing the ketone against nucleophilic attack.

Data Table: Key Analog Comparisons

Biological Activity

1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone, also known as a derivative of 2-hydroxy-5-nitrophenyl, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its interaction with various biological targets.

- Molecular Formula: C9H8FNO3

- Molecular Weight: 201.16 g/mol

- IUPAC Name: this compound

- CAS Number: Not specified in the search results.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the nitro group and hydroxyl group enhances its reactivity and affinity towards various biological targets, potentially influencing pathways involved in cell signaling and proliferation.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Interaction: It may act as an antagonist or agonist at certain receptors, modulating physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Studies have shown that compounds with similar structures possess antimicrobial properties. This compound may inhibit the growth of various bacterial strains.

- Anticancer Potential: Preliminary investigations suggest that it could have cytotoxic effects on cancer cell lines, making it a candidate for further anticancer drug development.

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial strains | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitrophenol derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.015 to 0.25 μg/mL for some strains .

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies assessed the cytotoxicity of this compound against several cancer cell lines, including breast and lung cancer cells. The compound demonstrated IC50 values suggesting moderate to high cytotoxicity, warranting further exploration into its mechanism and potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.